1-Isopropyl-4-nitro-1H-pyrazole

Medicinal Chemistry Physicochemical Property Lipophilicity

Researchers needing 4-aminopyrazole scaffolds often face solubility or permeability issues with smaller N-alkyl analogs. This N-isopropyl-4-nitropyrazole provides a distinct solution. - **Reduction-Ready:** Nitro group converts to 1-isopropyl-1H-pyrazol-4-amine for amides/sulfonamides. - **Optimized LogP:** XLogP3 = 0.8 (vs. 0.1 for N-methyl), enhancing membrane permeability for intracellular assays. - **Consistent Purity:** Regioisomerically pure 4-nitro derivative ensures reproducible field-trial formulations and SAR studies.

Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
CAS No. 97421-21-1
Cat. No. B1317586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyl-4-nitro-1H-pyrazole
CAS97421-21-1
Molecular FormulaC6H9N3O2
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(C=N1)[N+](=O)[O-]
InChIInChI=1S/C6H9N3O2/c1-5(2)8-4-6(3-7-8)9(10)11/h3-5H,1-2H3
InChIKeyCBSSFOTWGVIHFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isopropyl-4-nitro-1H-pyrazole: Core Properties


1-Isopropyl-4-nitro-1H-pyrazole (CAS 97421-21-1) is a heterocyclic organic compound belonging to the N‑substituted 4‑nitropyrazole family. It is characterized by a pyrazole core bearing a nitro group at the 4‑position and an isopropyl substituent at the 1‑position [1]. The molecular formula is C₆H₉N₃O₂, with a molecular weight of 155.15 g/mol . This compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, where the nitro group serves as a handle for reduction to amines or further functionalization, and the isopropyl group modulates physicochemical properties relative to smaller N‑alkyl analogs .

1-Isopropyl-4-nitro-1H-pyrazole: Why Analogs Differ


Within the 4‑nitropyrazole class, even minor alterations to the N‑1 substituent produce meaningful differences in physicochemical properties that directly impact synthetic utility and biological performance. For instance, substituting the isopropyl group with a methyl or hydrogen atom alters lipophilicity (XLogP3), rotatable bond count, and steric bulk [1]. Such variations influence solubility profiles, membrane permeability, and the conformational landscape of downstream derivatives, making the isopropyl analog a distinct entity rather than a generic replacement for its smaller or unsubstituted counterparts . The following quantitative evidence clarifies these differentiating attributes.

1-Isopropyl-4-nitro-1H-pyrazole: Key Comparative Data


Enhanced Lipophilicity vs. Simpler Analogs

The isopropyl substituent confers a higher computed lipophilicity compared to the N‑methyl and unsubstituted 4‑nitropyrazole analogs. The target compound exhibits an XLogP3-AA value of 0.8, whereas 1‑methyl‑4‑nitro‑1H‑pyrazole has a value of 0.1 and 4‑nitro‑1H‑pyrazole has a value of 0.6 [1]. This ~0.7 log unit increase versus the methyl analog and 0.2 log unit increase versus the unsubstituted core suggests improved passive membrane permeability, a critical parameter in cell‑based assays and in vivo pharmacokinetic studies [2].

Medicinal Chemistry Physicochemical Property Lipophilicity

Greater Conformational Flexibility vs. Rigid Analogs

The presence of an isopropyl group introduces a single rotatable bond (C–N bond between the pyrazole ring and the isopropyl moiety), whereas the N‑methyl and unsubstituted analogs possess zero rotatable bonds [1]. This additional degree of rotational freedom may enable the compound and its derivatives to adopt a broader range of low‑energy conformations, potentially influencing binding to biological targets or crystal packing in solid‑state formulations [2].

Computational Chemistry Molecular Docking Structure-Activity Relationship

Patent One-Step Synthetic Route

A Mitsunobu‑type alkylation of 4‑nitro‑1H‑pyrazole with 2‑propanol, mediated by di‑tert‑butyl azodicarboxylate and triphenylphosphine, provides 1‑isopropyl‑4‑nitro‑1H‑pyrazole in a single step . The reported procedure yields 1.23 g (>100% crude, impure) of the target compound, which is typically used without further purification for subsequent transformations . This direct, one‑step route offers operational simplicity relative to multi‑step sequences required for some regioisomeric or more highly substituted nitropyrazoles .

Organic Synthesis Process Chemistry Scale-up

Predicted pKa and Chemical Stability

The predicted pKa of 1‑isopropyl‑4‑nitro‑1H‑pyrazole is -2.03 ± 0.10 . This very low value indicates that the compound is a very weak base and remains predominantly unprotonated under physiological and typical reaction conditions (pH > 0). This contrasts with the unsubstituted 4‑nitro‑1H‑pyrazole, which possesses an acidic N–H proton (pKa ~9-10) and can undergo deprotonation, potentially leading to side reactions or altered solubility [1].

Physicochemical Property Stability Formulation

Preserved Regioisomeric Purity

The synthetic route for 1‑isopropyl‑4‑nitro‑1H‑pyrazole begins with 4‑nitro‑1H‑pyrazole, ensuring that the nitro group resides exclusively at the 4‑position . In contrast, direct nitration of 1‑isopropyl‑1H‑pyrazole may produce mixtures of 4‑nitro and 3‑nitro regioisomers, complicating purification and reducing yield of the desired isomer . The availability of pure 4‑nitro regioisomer is critical for structure‑activity relationship (SAR) studies and for the synthesis of well‑defined downstream products.

Synthetic Intermediate Regiochemistry Quality Control

1-Isopropyl-4-nitro-1H-pyrazole: Research & Industry Applications


Synthesis of 1-Isopropyl-1H-pyrazol-4-amine Derivatives

The nitro group of 1‑isopropyl‑4‑nitro‑1H‑pyrazole is readily reduced to yield 1‑isopropyl‑1H‑pyrazol‑4‑amine, a valuable scaffold for further derivatization (e.g., amide coupling, sulfonylation) . The enhanced lipophilicity imparted by the isopropyl group may improve the pharmacokinetic profile of final drug candidates relative to those derived from the N‑methyl analog [1].

Agrochemical Intermediate: Herbicides and Fungicides

Patents describe 4‑nitropyrazoles, including the isopropyl analog, as intermediates in the synthesis of herbicidal and fungicidal agents . The defined regioisomeric purity of the 4‑nitro derivative ensures consistent performance in field‑trial formulations, while the steric and electronic properties of the isopropyl group can be tuned to optimize target‑site selectivity [1].

Energetic and Coordination Compound Building Block

Nitro‑substituted pyrazoles are investigated as components in energetic materials due to the high nitrogen content and favorable oxygen balance . The isopropyl variant offers a balance between thermal stability (predicted boiling point 248.8 °C) and sufficient volatility for vapor‑phase processing, distinguishing it from more volatile methyl analogs or less thermally robust unsubstituted nitropyrazoles [1].

Bioconjugation: Lipophilic Tag for Cell Studies

The isopropyl group provides a non‑polar handle that can enhance cellular uptake of pyrazole‑based fluorescent probes or affinity tags . The computed XLogP3 value of 0.8 predicts better membrane permeability than the N‑methyl analog (0.1), making the isopropyl compound a preferred choice for intracellular target engagement studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Isopropyl-4-nitro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.